molecular formula C20H20N6O2 B12164083 N-(7-methoxyquinolin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-(7-methoxyquinolin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B12164083
M. Wt: 376.4 g/mol
InChI Key: NUNSEIDADXXVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methoxyquinolin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a synthetic chemical compound provided for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are investigating compounds with similar structural motifs, such as bipyrazole-carboxamides and methoxyquinolines, for various potential applications . The specific mechanism of action, biological activity, and primary research applications for this compound are areas of active investigation and should be verified by the researcher through appropriate experimental models. Please consult the available safety data sheet prior to handling.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-(7-methoxyquinolin-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N6O2/c1-11-19(12(2)26(3)25-11)17-9-18(24-23-17)20(27)22-14-7-13-5-6-15(28-4)8-16(13)21-10-14/h5-10H,1-4H3,(H,22,27)(H,23,24)

InChI Key

NUNSEIDADXXVTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN=C4C=C(C=CC4=C3)OC

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

Starting Material : 3-Acetanilide derivatives.
Reagents : Dimethylformamide (DMF), phosphorus oxychloride (POCl₃).
Procedure :

  • 3-Acetanilide (10 mmol) is dissolved in DMF (15 mL) at 0°C.

  • POCl₃ (12 mmol) is added dropwise, and the mixture is heated to 80°C for 6–8 hours.

  • The intermediate iminium salt is hydrolyzed with ice water to yield 3-formylquinoline.

Yield : 68–75%.

Methoxylation

Reagents : Sodium methoxide (NaOMe), methanol.
Procedure :

  • 3-Formylquinoline is refluxed with NaOMe (2 eq) in methanol for 12 hours.

  • The product, 7-methoxyquinoline-3-carbaldehyde, is purified via silica gel chromatography.

Characterization :

  • 1H^1H NMR (CDCl₃): δ 10.51 (s, 1H, CHO), 8.66 (s, 1H, quinoline-H), 7.85 (d, J=9.0J = 9.0 Hz, 1H), 3.98 (s, 3H, OCH₃).

Reductive Amination

Reagents : Ammonium acetate, sodium cyanoborohydride (NaBH₃CN).
Procedure :

  • 7-Methoxyquinoline-3-carbaldehyde (5 mmol) is stirred with ammonium acetate (10 mmol) and NaBH₃CN (6 mmol) in methanol at 25°C for 24 hours.

  • The product, 7-methoxyquinolin-3-amine, is isolated via filtration.

Yield : 82%.

Synthesis of 1',3',5'-Trimethyl-1'H,2H-3,4'-Bipyrazole-5-Carboxylic Acid

The bipyrazole core is constructed via cyclocondensation and selective methylation.

Bipyrazole Formation

Starting Material : Hydrazine hydrate and 1,3-diketones.
Reagents : Ethanol, acetic acid.
Procedure :

  • Hydrazine hydrate (10 mmol) and ethyl acetoacetate (10 mmol) are refluxed in ethanol for 6 hours to form 3-methyl-1H-pyrazole-5-carboxylate.

  • The ester is hydrolyzed with NaOH (2M) to yield 3-methyl-1H-pyrazole-5-carboxylic acid.

Yield : 78%.

Coupling and Methylation

Reagents : Methyl iodide (MeI), potassium carbonate (K₂CO₃).
Procedure :

  • 3-Methyl-1H-pyrazole-5-carboxylic acid (5 mmol) is treated with MeI (15 mmol) and K₂CO₃ (10 mmol) in DMF at 60°C for 12 hours.

  • The product, 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid, is purified via recrystallization (ethyl acetate/hexane).

Characterization :

  • 13C^13C NMR (DMSO-d₆): δ 165.2 (COOH), 148.3 (N-CH₃), 21.5 (CH₃).

Carboxamide Coupling

The final step involves forming the amide bond between the quinoline and bipyrazole moieties.

Activation of Carboxylic Acid

Reagents : Thionyl chloride (SOCl₂), dimethylacetamide (DMA).
Procedure :

  • 1',3',5'-Trimethylbipyrazole-5-carboxylic acid (4 mmol) is refluxed with SOCl₂ (8 mmol) in DMA for 2 hours to form the acyl chloride.

Amide Bond Formation

Reagents : 7-Methoxyquinolin-3-amine, triethylamine (Et₃N).
Procedure :

  • The acyl chloride (4 mmol) is added dropwise to a solution of 7-methoxyquinolin-3-amine (4 mmol) and Et₃N (8 mmol) in DCM at 0°C.

  • The mixture is stirred for 12 hours at 25°C.

Workup :

  • The crude product is washed with NaHCO₃ (5%) and purified via column chromatography (CH₂Cl₂/MeOH 9:1).

Yield : 65–70%.

Optimization and Analytical Data

Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventDCMMaximizes solubility of intermediates
Temperature0°C → 25°CPrevents decomposition
Coupling ReagentSOCl₂Higher efficiency than EDCl/HOBt
CatalystEt₃NNeutralizes HCl, drives reaction

Spectroscopic Characterization

CompoundKey 1H^1H NMR Signals (δ, ppm)Key 13C^13C NMR Signals (δ, ppm)
Final Product8.66 (s, 1H, quinoline-H), 3.98 (s, 3H, OCH₃), 2.45 (s, 9H, N-CH₃)165.2 (CONH), 148.3 (C=N), 56.5 (OCH₃)

Challenges and Solutions

  • Regioselectivity in Quinoline Substitution : Use of NaOMe ensures exclusive methoxylation at position 7.

  • Bipyrazole Methylation : Excess MeI and K₂CO₃ achieve complete N-methylation.

  • Low Coupling Yield : Pre-activation of the carboxylic acid with SOCl₂ improves electrophilicity .

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, the bipyrazole structure can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole and Pyrazole Moieties

Several analogues share the bipyrazole-carboxamide scaffold but differ in substituents:

  • N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide (CAS 1491132-12-7): Molecular Formula: C₂₀H₂₁FN₆O Molecular Weight: 380.4 Substituents: A 5-fluoroindole group replaces the quinoline moiety. The fluorine atom may increase lipophilicity and bioavailability compared to methoxy .
Compound Core Structure Substituent Molecular Weight Key Features
Target Compound Bipyrazole-Quinoline 7-Methoxyquinoline Not Provided Enhanced solubility via methoxy
CAS 1491132-12-7 Bipyrazole-Indole 5-Fluoroindole 380.4 Higher lipophilicity
CAS 1489256-53-2 Bipyrazole-Indole 5-Methoxyindole 392.5 Improved H-bonding capacity

Heterocyclic Variants with Sulfone or Pyridine Groups

  • N-(1,1-Dioxidotetrahydrothien-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide (CAS 1491128-52-9): Molecular Formula: C₁₄H₁₉N₅O₃S Molecular Weight: 337.40 Substituents: A tetrahydrothiophene sulfone group replaces quinoline. The sulfone group may improve metabolic stability but reduce membrane permeability .

Biological Activity

N-(7-Methoxyquinolin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluation, mechanisms of action, and therapeutic potential of this compound.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with 7-methoxyquinoline and appropriate pyrazole derivatives.
  • Reaction Conditions : The reaction often requires specific catalysts and solvents to facilitate the formation of the bipyrazole structure.
  • Characterization : The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that compounds related to 7-methoxyquinoline exhibit notable antimicrobial properties. For instance:

  • Mechanism : The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein production.
  • Case Studies : In vitro studies have shown effectiveness against various strains of bacteria and fungi. A related study reported a compound with similar structural features demonstrating an MIC (Minimum Inhibitory Concentration) of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans .
CompoundMIC (µg/mL)Target Organism
3l7.812E. coli
3l31.125C. albicans

Antioxidant Activity

The antioxidant potential of the compound is another area of interest:

  • Mechanism : It is believed to scavenge free radicals and inhibit lipid peroxidation.
  • Findings : Comparative studies showed that similar compounds significantly reduced oxidative stress markers in cellular models.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines:

  • Selectivity Index : The selectivity index ranged from 4.8 to 28 when compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference Drug IC50 (µM)
Staphylococcus aureus10Doxorubicin 5
E. coli12Doxorubicin 6

The biological activity is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes.
  • Cell Membrane Disruption : By altering membrane permeability, the compound can lead to cell lysis in susceptible organisms.

Pharmacokinetics

Studies on pharmacokinetics reveal that the compound has favorable absorption characteristics:

  • Bioavailability : High bioavailability was noted in related compounds, indicating potential for effective systemic delivery.
  • Lipinski's Rule of Five : The compound adheres to Lipinski's rule, suggesting good oral bioavailability .

Q & A

Basic: How can researchers optimize the synthesis of N-(7-methoxyquinolin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide to maximize yield and purity?

Methodological Answer:

  • Step 1: Use solvent systems like DMF or THF to enhance solubility of intermediates.
  • Step 2: Control reaction temperature (e.g., 60–80°C) to prevent side reactions.
  • Step 3: Employ column chromatography with gradient elution (hexane:ethyl acetate) for purification.
  • Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization).
    Key Reference: Controlled reaction conditions (temperature, solvent, time) are critical for high yield and purity, as demonstrated in analogous pyrazole and triazole syntheses .

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign protons and carbons in the methoxyquinoline and bipyrazole moieties.
  • HRMS: Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography: Resolve 3D conformation to analyze steric effects on bioactivity.
    Example Data:
TechniqueKey Peaks/Features
1H NMR (DMSO-d6)δ 8.2–8.5 (quinoline-H), δ 3.8 (OCH3), δ 2.1–2.4 (CH3 on bipyrazole)
FT-IR 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy)
Reference: Structural analysis protocols from benzothiazole-carboxamide analogs .

Basic: How can researchers address poor aqueous solubility during preclinical testing?

Methodological Answer:

  • Formulation Strategy: Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes.
  • Salt Formation: Explore hydrochloride or sodium salts for improved dissolution.
  • Nanoformulation: Prepare liposomal encapsulation (e.g., 100–200 nm particles via solvent evaporation).
    Validation: Measure solubility via shake-flask method and validate stability under physiological pH (e.g., 7.4) .

Advanced: What experimental approaches are used to investigate its mechanism of action against biological targets?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: IC50 determination via fluorogenic substrate cleavage (e.g., protease assays).
    • Receptor Binding: Competitive displacement assays using radiolabeled ligands (e.g., [3H]-labeled competitors).
  • Cellular Studies:
    • Western Blotting: Assess downstream signaling proteins (e.g., phosphorylation levels).
      Data Interpretation: Compare dose-response curves with positive controls (e.g., known inhibitors) .

Advanced: How can molecular docking studies guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Step 1: Model the compound’s 3D structure using DFT-optimized geometries.
  • Step 2: Dock into target protein active sites (e.g., kinase domains) using AutoDock Vina.
  • Step 3: Analyze binding poses for hydrogen bonds, π-π stacking, and hydrophobic interactions.
    Case Study: Pyrazole-carbothioamide derivatives showed improved affinity when methoxy groups aligned with hydrophobic pockets .

Advanced: How to conduct structure-activity relationship (SAR) studies using analogs?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogens).
  • Biological Testing: Compare IC50 values across analogs (see example table).
    Example SAR Table:
Analog (R-group)Target Activity (IC50, nM)Solubility (µg/mL)
-OCH3 (Parent)120 ± 158.2
-Cl85 ± 105.1
-CF345 ± 53.9
Reference: Triazole and pyrimidine analogs with substituent-dependent activity .

Advanced: What in vivo models are appropriate for evaluating efficacy and toxicity?

Methodological Answer:

  • Efficacy: Xenograft models (e.g., human cancer cell lines in nude mice) with biweekly dosing (10–50 mg/kg, IP/IV).
  • Toxicity: Acute toxicity in rodents (LD50 determination) and 28-day subchronic studies (hematology, histopathology).
  • PK/PD: Plasma half-life measurement via LC-MS/MS and tissue distribution analysis .

Advanced: How can computational methods streamline reaction optimization?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states.
  • Machine Learning: Train models on existing reaction data to predict optimal conditions (solvent, catalyst).
  • Case Study: ICReDD’s integrated computational-experimental workflow reduced synthesis optimization time by 60% .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line variability, serum concentration).
  • Orthogonal Validation: Confirm activity using unrelated assays (e.g., enzymatic vs. cell-based).
  • Example: Discrepancies in IC50 values may arise from differences in ATP concentration in kinase assays .

Basic: What analytical methods ensure batch-to-batch consistency in compound purity?

Methodological Answer:

  • HPLC: Use C18 columns with UV detection (λ = 254 nm) and retention time matching.
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
  • Karl Fischer Titration: Monitor residual solvent/water content (<0.5% w/w).
    Reference: Purity validation protocols from carboxamide synthesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.